2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone
Description
Overview of Phenacyl Halides in Organic Synthesis
Phenacyl halides, a subclass of halogenated acetophenones where a halogen is attached to the methyl group of the acetophenone (B1666503), are particularly valuable building blocks in organic synthesis. The presence of two reactive sites—the carbonyl group and the halogen-bearing carbon—allows for a diverse range of chemical transformations. These compounds readily undergo nucleophilic substitution reactions at the α-carbon, making them excellent precursors for the introduction of various functional groups. This reactivity is fundamental to the construction of numerous heterocyclic compounds and other intricate molecular architectures.
The Role of Halogen and Methoxy (B1213986) Substituents on Aromatic Rings
The chemical behavior of 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone is significantly influenced by the substituents on its aromatic ring: two chlorine atoms and a methoxy group. Halogens, such as chlorine, are deactivating groups, meaning they withdraw electron density from the aromatic ring through an inductive effect, making it less susceptible to electrophilic aromatic substitution. However, they are also ortho-, para-directing due to the resonance effect of their lone pairs of electrons.
Conversely, the methoxy group (-OCH3) is a potent activating group. Through its strong electron-donating resonance effect, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, thereby facilitating electrophilic substitution at these sites. The interplay of the deactivating, yet ortho-, para-directing chloro substituent and the strongly activating and ortho-, para-directing methoxy group dictates the regioselectivity of further reactions on the aromatic ring.
Contextualization of this compound within Ketone Chemistry Research
Within the vast landscape of ketone chemistry, this compound emerges as a specialized building block. Its unique substitution pattern offers chemists a precise tool for constructing molecules with specific electronic and steric properties. Research involving this and similar compounds often focuses on leveraging its inherent reactivity to forge new carbon-carbon and carbon-heteroatom bonds, essential steps in the synthesis of novel organic materials and biologically active compounds. The study of such halogenated ketones contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies.
Chemical Properties and Synthesis
The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its molecular identity.
| Property | Value |
| CAS Number | 46173-06-2 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.07 g/mol |
The synthesis of this compound can be approached through established organic chemistry reactions. A plausible and common method involves a two-step process: the Friedel-Crafts acylation of a substituted benzene (B151609) ring followed by an α-halogenation.
A likely synthetic route commences with 4-chloroanisole. This starting material undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. In this electrophilic aromatic substitution reaction, the chloroacetyl group is introduced onto the aromatic ring. The directing effects of the existing chloro and methoxy substituents guide the position of the incoming acyl group.
Alternatively, the synthesis can begin with the precursor 1-(5-chloro-2-methoxyphenyl)ethanone. This intermediate would then undergo an α-chlorination reaction to introduce the chlorine atom onto the methyl group of the acetyl moiety. Various chlorinating agents can be employed for this purpose, including sulfuryl chloride or N-chlorosuccinimide, often under radical or acid-catalyzed conditions.
Detailed Research Findings
While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, its role as a synthetic intermediate can be inferred from its structural similarity to other compounds used in medicinal chemistry and materials science. Halogenated acetophenones are frequently cited as key intermediates in the synthesis of pharmaceutical agents. The strategic placement of chlorine atoms and a methoxy group on the phenyl ring of this particular molecule suggests its potential utility in creating compounds with tailored biological activities. The chlorine atoms can enhance lipophilicity and metabolic stability, while the methoxy group can influence binding interactions with biological targets.
The reactivity of the α-chloro ketone functionality is a cornerstone of its utility. It is a potent electrophile, readily reacting with a wide range of nucleophiles. This allows for the construction of more complex molecular frameworks. For instance, it can be used in the synthesis of various heterocyclic systems, such as imidazoles, thiazoles, and oxazoles, which are prevalent motifs in many pharmaceutical drugs.
Further research into the specific applications and reaction optimization for this compound would be beneficial to fully elucidate its potential in various fields of chemical synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHRBWIGEXOTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285068 | |
| Record name | 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46173-06-2 | |
| Record name | 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 1 5 Chloro 2 Methoxyphenyl Ethanone
Precursor Synthesis Strategies
The synthesis of the pivotal intermediate, 1-(5-chloro-2-methoxyphenyl)ethanone, is critical and can be accomplished through various strategic routes. These strategies begin with commercially available starting materials and employ fundamental organic reactions to construct the desired molecular framework.
Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanone
A primary and direct method for synthesizing 1-(5-chloro-2-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 4-chloroanisole. organic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution involves reacting 4-chloroanisole with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst. tamu.edu Aluminum chloride (AlCl₃) is a conventional catalyst for this reaction.
The reaction mechanism is initiated by the formation of a highly electrophilic acylium ion from the interaction between the acetyl chloride and the aluminum chloride catalyst. sigmaaldrich.com The electron-rich 4-chloroanisole ring then attacks the acylium ion. The methoxy (B1213986) group (-OCH₃) is a strong activating group and directs the incoming acyl group to the ortho position, leading to the formation of the desired product. tamu.edu The reaction is typically conducted under anhydrous conditions in a suitable solvent, such as dichloromethane.
Table 1: Friedel-Crafts Acylation Reaction Parameters
| Reactant | Reagent | Catalyst | Solvent | Key Feature |
|---|
An alternative pathway begins with 5-chlorosalicylic acid. This strategy involves a two-step process: methylation of the phenolic hydroxyl group followed by conversion of the carboxylic acid moiety into a methyl ketone.
In the first step, the hydroxyl group of 5-chlorosalicylic acid is converted to a methoxy group. This is achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. The product of this reaction is 5-chloro-2-methoxybenzoic acid.
The subsequent conversion of the carboxylic acid to a ketone can be accomplished through several methods. One common approach involves converting the carboxylic acid to its corresponding acid chloride, which can then be reacted with an organometallic reagent like a Gilman reagent (lithium dimethylcuprate) or through reaction with methyllithium.
This methodology is an extension of the previous route. Once 5-chloro-2-methoxybenzoic acid is synthesized, it can be readily converted to the more reactive 5-chloro-2-methoxybenzoyl chloride. This is typically accomplished by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting benzoyl chloride is a versatile intermediate for the introduction of the acetyl group. It can be reacted with organocadmium reagents (prepared from a Grignard reagent like methylmagnesium bromide and cadmium chloride) or with organocuprates, which are known to be effective for converting acid chlorides to ketones with high yield and selectivity, avoiding the over-addition that can occur with more reactive organometallics.
Derivatization of Related Halogenated Acetophenones
Halogenated acetophenones are a class of compounds that serve as versatile building blocks in organic synthesis. Their functional groups—the ketone, the aromatic ring, and the halogen substituents—can all be selectively modified to create a wide array of derivatives.
A notable indirect route to the precursor involves the Fries rearrangement of an aryl ester. organic-chemistry.org This pathway commences with the acylation of a substituted phenol (B47542), specifically 4-chlorophenol. The phenol is first esterified using acetic anhydride or acetyl chloride to yield 4-chlorophenyl acetate. jocpr.com
This ester is then subjected to the Fries rearrangement, which involves heating the ester in the presence of a Lewis acid catalyst, such as aluminum chloride. chemicalbook.com The acyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring, primarily at the ortho and para positions. organic-chemistry.orgchemrxiv.org In this case, the ortho migration is desired, yielding 1-(5-chloro-2-hydroxyphenyl)ethanone. researchgate.net The final step in the synthesis of the precursor is the methylation of the newly positioned hydroxyl group, typically using dimethyl sulfate and a base, to afford 1-(5-chloro-2-methoxyphenyl)ethanone.
Table 2: Fries Rearrangement Synthesis Pathway
| Step | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| 1. Esterification | 4-Chlorophenol | Acetic Anhydride | 4-Chlorophenyl Acetate |
| 2. Rearrangement | 4-Chlorophenyl Acetate | AlCl₃, Heat | 1-(5-Chloro-2-hydroxyphenyl)ethanone |
Direct Synthesis of 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone
The direct synthesis of this compound is predominantly achieved through the α-chlorination of 1-(5-chloro-2-methoxyphenyl)ethanone. This method is favored for its atom economy and straightforward approach.
Alpha-chlorination of ketones like 1-(5-chloro-2-methoxyphenyl)ethanone is a well-established transformation in organic chemistry. The reaction proceeds by converting the ketone into its enol or enolate form, which then acts as a nucleophile, attacking an electrophilic chlorine source. The presence of the methoxy group on the phenyl ring in 1-(5-chloro-2-methoxyphenyl)ethanone activates the aromatic ring, but the primary site of reaction for specific chlorinating agents under controlled conditions is the α-carbon of the acetyl group.
Common strategies for the α-chlorination of acetophenones involve the use of various chlorinating agents that can provide a source of electrophilic chlorine. These reactions are often carried out in suitable organic solvents and may be promoted by catalysts or specific reaction conditions to enhance selectivity for the desired monochlorinated product.
A variety of reagents have been developed for the selective α-chlorination of ketones. The choice of reagent is crucial to control the degree of chlorination and to avoid unwanted side reactions.
Sulfuryl chloride (SO₂Cl₂) is a widely used and effective reagent for the α-chlorination of acetophenones. nih.gov It provides a reliable method for introducing a single chlorine atom at the α-position. The reaction is typically performed in an inert solvent, and the conditions can be controlled to favor monochlorination. For instance, the chlorination of 3-hydroxyacetophenone with sulfuryl chloride in a mixture of methanol and ethyl acetate/dichloromethane at room temperature has been shown to give a high yield of the corresponding α-chloroacetophenone. nih.gov
N-Chlorosuccinimide (NCS) is another common and milder chlorinating agent. It is often preferred for its ease of handling and selectivity. NCS can be activated by acids or used in various solvents to achieve efficient α-chlorination.
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is noted for its high selectivity in the α-monochlorination of substituted acetophenones. Its use can lead to high purity products, often without the need for extensive purification.
The table below summarizes common chlorinating agents and typical conditions used for the α-chlorination of substituted acetophenones, which are applicable to the synthesis of this compound.
| Reagent | Typical Solvents | Typical Conditions | Yield Range |
| Sulfuryl Chloride (SO₂Cl₂) | Methanol, Dichloromethane | Room Temperature, 1-2 hours | 85-95% |
| N-Chlorosuccinimide (NCS) | Acetonitrile, Water | Acidic medium | 75-96% |
| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Methanol | 30-35°C, 4-8 hours | 65-94% |
Optimization of Reaction Parameters
To maximize the yield and purity of this compound, careful optimization of several reaction parameters is essential.
The use of a catalyst can significantly influence the rate and selectivity of the α-chlorination reaction.
p-Toluenesulfonic acid (p-TsOH) is an effective acid catalyst, particularly when used with reagents like DCDMH. The acidic environment facilitates the enolization of the ketone, which is the rate-determining step in many α-halogenation reactions. The catalyst loading is typically in the range of 0.1 to 1.0 molar equivalents relative to the ketone.
In some cases, the reaction can proceed efficiently without a catalyst, for example, when using a highly reactive chlorinating agent like sulfuryl chloride. However, for less reactive substrates or milder chlorinating agents, a catalyst is often necessary to achieve a reasonable reaction rate.
The choice of solvent plays a critical role in the α-chlorination of ketones. The solvent can affect the solubility of the reagents, the stability of intermediates, and the reaction pathway.
Chlorinated solvents such as dichloromethane and carbon tetrachloride are commonly used due to their inertness and ability to dissolve both the ketone substrate and many chlorinating agents.
Alcohols , like methanol, can also be used as solvents. In some cases, the alcohol can participate in the reaction mechanism, for instance, by reacting with sulfuryl chloride to form methyl hypochlorite, which can then act as the chlorinating species.
Aprotic polar solvents like acetonitrile are also employed and can promote the reaction by stabilizing charged intermediates.
Recent studies have also explored more environmentally friendly solvents. For example, the use of toluene as a replacement for dichloromethane in sulfuryl chloride-mediated chlorinations has been shown to improve the impurity profile of the product. The selection of the optimal solvent is a key aspect of process optimization.
Temperature and reaction time are interdependent parameters that must be carefully controlled to ensure the selective formation of the desired product.
Temperature: Most α-chlorination reactions of acetophenones are conducted at or near room temperature. Running the reaction at lower temperatures can increase selectivity for the monochlorinated product and reduce the formation of byproducts. For example, some procedures involve cooling the reaction mixture to 0°C before the addition of the chlorinating agent. Conversely, for less reactive systems, gentle heating (e.g., to 30-55°C) may be necessary to drive the reaction to completion within a reasonable timeframe. google.com
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate, the chlorinating agent, the catalyst used, and the reaction temperature. The progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion of the starting material and to avoid the over-reaction that leads to dichlorinated products.
The interplay of these parameters is crucial for developing a robust and efficient synthesis of this compound.
Advanced Synthetic Approaches and Scalability
The scalability of a synthetic route is a critical factor in pharmaceutical and fine chemical manufacturing. Advanced approaches focus on transitioning from laboratory-scale procedures to robust, industrial-level production. This involves optimizing reaction conditions, employing enabling technologies, and adhering to principles that ensure economic viability and environmental responsibility.
Continuous flow chemistry represents a paradigm shift from traditional batch production. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. This methodology offers significant advantages for the synthesis of intermediates like this compound, particularly for reaction steps that are highly exothermic or involve hazardous reagents.
The synthesis of this target molecule typically involves two key transformations: a Friedel-Crafts acylation followed by an α-chlorination of the resulting ketone.
Friedel-Crafts Acylation in Flow: The acylation of 4-chloroanisole with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), is a classic Friedel-Crafts reaction. organic-chemistry.orgtamu.edu In batch mode, these reactions can be difficult to control due to their high exothermicity. Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and preventing the formation of hotspots that can lead to side reactions and impurities. rsc.org Furthermore, flow chemistry enables the use of packed-bed reactors containing immobilized solid acid catalysts (e.g., zeolites), which can replace traditional stoichiometric Lewis acids. researchgate.net This simplifies purification, allows for catalyst recycling, and makes the process truly continuous. researchgate.net
α-Chlorination in Flow: The subsequent chlorination of the ketone intermediate at the alpha position requires careful stoichiometric control to prevent over-chlorination. Flow systems excel at this, allowing for the precise mixing of the ketone substrate with a chlorinating agent, such as sulfuryl chloride. google.comnih.gov The short residence times and rapid mixing within the reactor minimize the formation of di- and tri-chlorinated byproducts. rsc.org This level of control enhances product purity and yield while improving the safety of handling potent chlorinating agents. beilstein-journals.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for the α-Chlorination of 1-(5-chloro-2-methoxyphenyl)ethanone
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Control | Difficult temperature and mixing control, potential for hotspots. | Precise control over temperature, pressure, and residence time. rsc.org |
| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Enhanced safety due to small reactor volumes and better containment of hazardous materials. |
| Scalability | Scaling up can be complex and non-linear, requiring reactor redesign. | Straightforward scaling by running the system for longer periods or using parallel reactors ("scaling out"). |
| Product Purity | Potential for higher levels of byproducts (e.g., dichlorinated species) due to non-uniform conditions. | Improved selectivity and higher purity due to precise reaction control. google.com |
| Efficiency | Includes downtime for charging, heating, cooling, and cleaning between batches. | Higher throughput and reduced downtime, leading to greater overall efficiency. beilstein-journals.org |
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Applying these principles to the synthesis of this compound can lead to more sustainable and economically favorable manufacturing processes.
Prevention and Atom Economy: The core principle is to prevent waste rather than treating it afterward. yale.edu Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. While the atom economy of both the Friedel-Crafts acylation and subsequent chlorination is inherently high, waste is primarily generated from the use of stoichiometric reagents and solvents.
Safer Solvents and Reagents: A significant source of waste in traditional synthesis is the use of hazardous solvents like dichloromethane (DCM) or nitrobenzene. acs.org Research has shown that toluene can be a more advantageous and environmentally benign alternative to DCM for chlorination reactions, reducing impurities and avoiding the use of chlorinated hydrocarbons in industrial waste. google.com For the chlorination step, alternatives to sulfuryl chloride, such as trichloroisocyanuric acid (TCCA) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), are safer, solid reagents that are easier to handle. researchgate.net TCCA is particularly noteworthy as the cyanuric acid byproduct can be recovered and recycled, aligning with green chemistry goals. researchgate.net
Catalysis over Stoichiometric Reagents: The traditional Friedel-Crafts acylation requires more than a stoichiometric amount of AlCl₃, which generates a large volume of acidic aqueous waste during workup. organic-chemistry.orgyoutube.com A greener approach involves using solid, reusable acid catalysts like zeolites (e.g., H-BEA, H-Y) or ion-exchange resins. researchgate.net These catalysts are highly efficient, selective, and can be easily separated from the reaction mixture and reused, significantly reducing waste. researchgate.netscirp.org
Design for Energy Efficiency: Chemical processes should be designed to minimize energy requirements. yale.edu Continuous flow systems often contribute to energy efficiency through superior heat integration. rsc.org Additionally, alternative energy sources, such as microwave irradiation, have been shown to accelerate Friedel-Crafts reactions, often under solvent-free conditions, leading to shorter reaction times and reduced energy consumption compared to conventional heating.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Synthetic Step | Traditional Approach | Greener Alternative | Relevant Green Chemistry Principle(s) |
|---|---|---|---|
| Friedel-Crafts Acylation | Stoichiometric AlCl₃ catalyst in a chlorinated solvent (e.g., DCM). tamu.edu | Catalytic amount of a reusable solid acid (e.g., Zeolite Y) in a higher-boiling, non-chlorinated solvent or solvent-free. researchgate.net | Catalysis, Safer Solvents, Waste Prevention. yale.edu |
| α-Chlorination | Sulfuryl chloride or elemental chlorine in DCM. google.com | Trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS) in a greener solvent like toluene or ethyl acetate. google.comresearchgate.net | Less Hazardous Chemical Syntheses, Safer Solvents. yale.edu |
| Energy Input | Conventional heating of large batch reactors over extended periods. | Improved heat transfer in a continuous flow reactor; potential use of microwave irradiation. | Design for Energy Efficiency. yale.edu |
| Overall Process | Multi-step batch process with isolation of intermediates. | Telescoped or integrated continuous flow process. beilstein-journals.org | Reduce Derivatives, Real-time Analysis for Pollution Prevention. yale.edunih.gov |
By integrating advanced methodologies such as continuous flow synthesis and adhering to the principles of green chemistry, the production of this compound can be significantly improved, resulting in a process that is safer, more efficient, and more sustainable.
Chemical Reactivity and Transformative Potentials of 2 Chloro 1 5 Chloro 2 Methoxyphenyl Ethanone
Nucleophilic Substitution Reactions
The presence of a chlorine atom on the α-carbon to the carbonyl group imparts significant electrophilic character to this position, making it highly susceptible to attack by nucleophiles. This reactivity is the basis for a multitude of synthetic transformations.
Reactivity of the Alpha-Chlorine Atom
The α-chlorine atom in 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone is a proficient leaving group, a consequence of the electron-withdrawing nature of the adjacent carbonyl group which stabilizes the transition state of nucleophilic substitution reactions. This inherent reactivity allows for facile displacement by a wide range of nucleophiles under relatively mild conditions. The general mechanism proceeds via an SN2 pathway, where the nucleophile attacks the α-carbon, leading to the displacement of the chloride ion.
Substitutions by Heteroatom Nucleophiles (e.g., amines, thiols, azides)
The electrophilic α-carbon readily engages with various heteroatom nucleophiles, paving the way for the synthesis of diverse heterocyclic structures.
Amines: Primary and secondary amines react with this compound to afford α-aminoketones. These intermediates can be further cyclized to generate important nitrogen-containing heterocycles. For instance, the reaction with substituted anilines can lead to the formation of indole (B1671886) derivatives. While specific data for the title compound is not readily available, analogous reactions with similar α-chloro ketones proceed with good yields.
Thiols: Thiol-based nucleophiles, such as thiophenols, react to form α-thioketones. A particularly significant transformation is the reaction with 2-aminothiophenol, which leads to the formation of 1,4-benzothiazines, a class of compounds with notable biological activities. The reaction proceeds through an initial SN2 substitution of the chlorine by the sulfur atom, followed by an intramolecular cyclization of the resulting intermediate.
Azides: The azide (B81097) ion (N₃⁻) is a potent nucleophile that readily displaces the α-chlorine to yield α-azidoketones. This reaction is typically carried out using sodium azide in a polar aprotic solvent like DMF. The resulting α-azidoketones are versatile intermediates that can be transformed into various nitrogen-containing compounds, including α-aminoketones (via reduction) and triazoles.
| Nucleophile | Reagent | Solvent | Product Type | Potential Heterocyclic Product |
| Amine | R-NH₂ | Ethanol | α-Aminoketone | Indole, Viloxazine analogue |
| Thiol | 2-Aminothiophenol | Acetonitrile | α-Thioketone | 1,4-Benzothiazine |
| Azide | Sodium Azide | DMF | α-Azidoketone | Triazole |
Influence of Aromatic Halogen and Methoxy (B1213986) Groups on Nucleophilic Attack
The substituents on the aromatic ring, namely the chloro and methoxy groups, exert a significant influence on the reactivity of the α-carbon.
Steric Effects: The ortho-methoxy group can exert steric hindrance, potentially impeding the approach of bulky nucleophiles to the α-carbon. This steric effect can influence the rate and, in some cases, the regioselectivity of the nucleophilic attack.
Carbonyl Group Transformations
The ketone functionality in this compound is another key site for chemical modification, allowing for a range of transformative reactions.
Reduction of the Ketone Functionality
The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its selectivity and mild reaction conditions. The reduction of the ketone to a hydroxyl group introduces a new chiral center, leading to a racemic mixture of the corresponding alcohol unless a chiral reducing agent is used. This transformation is a crucial step in the synthesis of various biologically active molecules. For instance, the reduction of a similar α-azido ketone is a key step in a patented synthesis of a midodrine (B238276) analogue.
| Reducing Agent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(5-chloro-2-methoxyphenyl)-2-chloroethanol |
Condensation Reactions
The carbonyl group can participate in condensation reactions with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds and often serving as a gateway to more complex molecular scaffolds.
Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product. This reaction is a powerful tool for constructing carbon-carbon double bonds. While specific examples with the title compound are scarce, the general reactivity of ketones in Knoevenagel condensations is well-established.
Gewald Reaction: The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes. It involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The ketone, in this case, this compound, would react with the α-cyanoester to form a Knoevenagel adduct, which then reacts with sulfur to form the thiophene (B33073) ring.
| Reaction Type | Reactants | Catalyst | Product Type |
| Knoevenagel Condensation | Malononitrile | Piperidine/Ammonium Acetate | α,β-Unsaturated nitrile |
| Gewald Reaction | Ethyl Cyanoacetate, Sulfur | Morpholine/Triethylamine | 2-Aminothiophene derivative |
Organometallic Additions and Related C-C Bond Formations
The electrophilic carbonyl carbon of the ethanone (B97240) moiety in this compound is a prime target for nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents. These reactions are fundamental for forming new carbon-carbon bonds, enabling the construction of more complex molecular architectures.
The addition of an organometallic reagent (R-M) to the ketone proceeds via nucleophilic addition to the carbonyl group. This initially forms a tetrahedral tertiary alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield a tertiary alcohol. The α-chloro substituent introduces additional reactivity, as it can be displaced by nucleophiles or participate in rearrangements, although the primary reaction with strong organometallics is typically addition to the carbonyl.
A related synthetic strategy for creating similar acetophenones involves the reaction of a benzamide (B126) with a Grignard reagent. For instance, a substituted 5-chloro-2-methoxybenzamide (B2460377) can be treated with methylmagnesium bromide to yield the corresponding acetophenone (B1666503). This highlights the utility of organometallic reagents in constructing the core structure of these compounds. While direct addition to the α-chloro ketone is expected, the specifics of substrate control and potential side reactions involving the α-chloro group would need to be considered in a laboratory setting.
Table 1: Representative Organometallic Addition Reactions
| Reagent | Product Type | Significance |
|---|---|---|
| Alkyl Grignard (e.g., CH₃MgBr) | Tertiary Alcohol | Formation of a new C-C bond at the carbonyl carbon. |
Electrophilic Aromatic Substitution Reactions
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions crucial for introducing new functional groups onto the aromatic core. google.comgoogleapis.com The rate and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the methoxy group (-OCH₃), the chloro group (-Cl), and the chloroacetyl group (-COCH₂Cl).
The directing effects of the substituents on the aromatic ring determine the position of substitution for incoming electrophiles. These effects are a combination of resonance and inductive effects.
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. The lone pairs on the oxygen atom can donate electron density to the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the attack at the ortho and para positions.
Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. While it withdraws electron density through induction (deactivating the ring), its lone pairs can participate in resonance, which preferentially stabilizes the arenium ion for ortho and para attack.
Chloroacetyl Group (-COCH₂Cl): This is a deactivating, meta-directing group. It strongly withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
In this compound, the substituents are positioned as follows: -COCH₂Cl at C1, -OCH₃ at C2, and -Cl at C5. The powerful activating and ortho, para-directing effect of the methoxy group is the dominant influence. The positions ortho (C3) and para (C6) to the methoxy group are the most activated sites for electrophilic attack. The C6 position is sterically less hindered than the C3 position, which is situated between two substituents. Therefore, electrophilic substitution is strongly favored at the C6 position.
Halogenation, such as bromination or chlorination, is a common electrophilic aromatic substitution reaction. The existence of compounds like 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitro-phenyl)ethanone suggests that halogenation of similar substrates is a feasible transformation. scbt.com
For this compound, the introduction of a halogen like bromine would be directed by the existing substituents. Given the strong directing effect of the methoxy group, bromination would be expected to occur primarily at the C6 position, which is para to the methoxy group and ortho to the chloroacetyl group.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product | Directing Influence |
|---|---|---|---|
| Nitration | NO₂⁺ | 2-Chloro-1-(5-chloro-2-methoxy-6-nitrophenyl)ethanone | Methoxy group (para-directing) |
| Bromination | Br⁺ | 1-(6-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone | Methoxy group (para-directing) |
Other Aromatic Ring Modifications
Beyond electrophilic substitution, the functional groups on the phenyl moiety can undergo other important transformations.
The cleavage of the methyl ether to yield a phenol (B47542) is a common and synthetically useful transformation. This demethylation can be achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). researchgate.netcommonorganicchemistry.com
With BBr₃, the reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, releasing methyl bromide and a borate (B1201080) intermediate, which is then hydrolyzed during aqueous workup to yield the corresponding phenol, 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. orgsyn.orgnih.gov The presence of a carbonyl group can sometimes facilitate this selective deprotection. researchgate.net Similarly, refluxing with concentrated HBr cleaves the ether via protonation of the oxygen followed by Sₙ2 attack by the bromide ion. nih.gov
Table 3: Common Reagents for Methoxy Group Dealkylation
| Reagent | Conditions | Mechanism |
|---|---|---|
| Boron Tribromide (BBr₃) | Anhydrous DCM, low temp to RT | Lewis acid-assisted Sₙ2 |
| Hydrobromic Acid (HBr) | Reflux in concentrated aqueous HBr | Acid-catalyzed Sₙ2 |
The functional groups on the phenyl ring, or those introduced onto it, can be interconverted to create new derivatives. A prime example follows from the electrophilic nitration of the aromatic ring. The resulting nitro group can be readily reduced to a primary amine.
The conversion of an aryl nitro group to an amino group is a standard transformation in organic synthesis. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals in acidic media (e.g., Sn, Fe, or Zn in HCl). This would transform a nitrated derivative of the title compound into 1-(6-Amino-5-chloro-2-methoxyphenyl)-2-chloroethanone. This amino group can then serve as a handle for a wide array of further synthetic modifications, such as diazotization followed by Sandmeyer reactions, or acylation to form amides.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone, the different types of protons exhibit distinct chemical shifts.
The protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom and the carbonyl group. The methoxy (B1213986) group (-OCH₃) protons will also appear as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will show a more complex splitting pattern due to their coupling with each other. Their chemical shifts are influenced by the positions of the chloro and methoxy substituents on the aromatic ring.
¹H NMR Chemical Shift Data
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| -CH₂Cl | 4.5 - 4.8 | Singlet |
| -OCH₃ | 3.9 - 4.1 | Singlet |
| Aromatic-H | 7.0 - 7.8 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Carbonyl and Aromatic Carbon Assignments
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the ketone group is typically observed significantly downfield, often in the range of 190-200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.
The aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm). The carbons directly attached to the chlorine and methoxy substituents will have their chemical shifts influenced by the electronegativity and resonance effects of these groups. The carbon of the chloromethyl group will appear in the aliphatic region, shifted downfield by the attached chlorine atom.
¹³C NMR Chemical Shift Data
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (Carbonyl) | 190 - 195 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-O | 150 - 160 |
| Other Aromatic C | 115 - 130 |
| -OCH₃ | 55 - 60 |
| -CH₂Cl | 45 - 50 |
Two-Dimensional NMR Techniques for Structure Confirmation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to further confirm the structure of this compound. A COSY spectrum would show correlations between coupled protons, helping to assign the signals of the aromatic protons. An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached, confirming the assignments made in the ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups
FTIR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ketone is expected around 1680-1700 cm⁻¹. The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-O stretching of the methoxy group will likely be observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1700 | Strong, Sharp |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| C-O (Ether) | 1200 - 1300 | Strong |
| C-Cl | 600 - 800 | Medium to Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is better for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong signals. The C-Cl bonds, being relatively polarizable, should also show characteristic Raman shifts. The carbonyl group, while visible, is often weaker in Raman than in FTIR.
Characteristic Raman Shifts
| Molecular Vibration | Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | 990 - 1010 |
| Aromatic C-H Bending | 1000 - 1300 |
| C=O Stretch | 1670 - 1690 |
| C-Cl Stretch | 600 - 750 |
Electronic Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic ketones like this compound, characteristic absorption bands arise from π→π* and n→π* transitions of the benzene (B151609) ring and the carbonyl group.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis spectrum of this compound would be expected to show distinct absorption maxima (λmax) that are influenced by the substitution pattern on the phenyl ring. The methoxy group (-OCH3) typically acts as an auxochrome, which can cause a bathochromic (red) shift of the π→π* absorption bands of the benzene ring. The chloro groups and the chloroacetyl group can also modulate the electronic properties and thus the absorption spectrum. The spectrum is usually recorded by dissolving the compound in a transparent solvent, such as ethanol or methanol.
A hypothetical data table for the UV-Vis absorption characteristics is presented below, based on typical values for similar aromatic ketones.
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (L·mol⁻¹·cm⁻¹) | Transition Type |
| Ethanol | ~250-260 | ~10,000-15,000 | ~300-320 | ~1,000-3,000 | π→π* / n→π* |
Mass Spectrometry and Chromatographic Analysis
Mass spectrometry and chromatography are powerful analytical tools for determining the molecular weight, elemental composition, and purity of a chemical compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₈Cl₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) that would further aid in structural confirmation.
| Parameter | Value |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Calculated Exact Mass | 217.9901 Da |
| Measured Exact Mass | Not Available |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample by separating the main compound from any impurities. The mass spectrometer then provides molecular weight information for each separated component. A typical LC-MS analysis would involve a reversed-phase column.
| Parameter | Description |
| Chromatographic System | |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Purity Assessment | Based on the relative peak area of the target compound in the chromatogram |
High Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring the progress of a chemical reaction and determining the purity of the final product. By taking aliquots from a reaction mixture over time, the consumption of reactants and the formation of the product can be tracked. For the final product, HPLC provides a quantitative measure of purity, typically expressed as a percentage of the main peak area relative to the total peak area in the chromatogram.
| Parameter | Description |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector set at a wavelength corresponding to a λmax of the compound (e.g., 254 nm) |
| Retention Time | Specific to the compound under the given conditions |
| Purity (%) | >95% (typical target for synthesized compounds) |
Computational Chemistry and Theoretical Investigations
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools to predict and validate the spectroscopic properties of molecules like 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone. Through methods such as Density Functional Theory (DFT), researchers can simulate various spectra, offering insights that complement and help interpret experimental data. These theoretical approaches have become increasingly popular for elucidating molecular-level properties, allowing for the prediction of molecular behavior without the need for experimental procedures. mdpi.com
Theoretical Chemical Shift Calculations (e.g., GIAO Method)
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with a high degree of accuracy. researchgate.net This method involves optimizing the molecule's geometry, typically using a DFT functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), followed by the GIAO calculation on the optimized structure to determine the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). researchgate.netnanobioletters.com
The calculated shielding values (σ_calc) are then converted to chemical shifts (δ_calc) by referencing them against the shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ_calc = σ_TMS - σ_calc). scielo.br This process allows for direct comparison with experimental NMR data, aiding in the assignment of complex spectra and confirming molecular structures. For a molecule like this compound, this would involve calculating the chemical shifts for each of its unique carbon and hydrogen atoms.
Table 1: Illustrative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Phenyl Ethanone (B97240) Moiety (Note: This data is illustrative of the type of results obtained from GIAO calculations and is not specific to this compound, as such data is not publicly available. The methodology is based on studies of similar compounds. nanobioletters.com)
| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 195.8 | 196.2 |
| C-Cl | 45.1 | 44.7 |
| C (ipso, attached to C=O) | 129.5 | 130.1 |
| C (ortho, methoxy) | 158.3 | 157.9 |
| C (meta) | 115.2 | 114.8 |
| C (para, chloro) | 128.9 | 129.3 |
| C (meta) | 125.6 | 126.0 |
| O-CH₃ | 56.4 | 55.9 |
Simulated Vibrational Spectra (FTIR, Raman)
Theoretical vibrational analysis is crucial for interpreting Fourier-Transform Infrared (FTIR) and Raman spectra. The process begins with the optimization of the molecular geometry to find a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies. mdpi.com Using the optimized structure, harmonic vibrational frequencies are calculated at the same level of theory, such as B3LYP/6-311+G(d,p). researchgate.net
The calculated frequencies often require scaling to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a better correlation with experimental spectra. researchgate.net For this compound, key vibrational modes would include the C=O stretching of the ketone, C-Cl stretching, C-O stretching of the methoxy (B1213986) group, and various aromatic C-H and C=C vibrations. nanobioletters.comresearchgate.net A Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode. researchgate.net
Table 2: Example of Calculated Vibrational Frequencies for Key Functional Groups (Note: This data is representative of calculations on molecules with similar functional groups and is for illustrative purposes only.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| C=O Stretch | 1735 | 1700-1750 |
| Aromatic C=C Stretch | 1605, 1580 | 1500-1620 |
| C-O-C Asymmetric Stretch | 1255 | 1230-1270 |
| C-Cl Stretch (Aryl) | 1090 | 1080-1100 |
| C-Cl Stretch (Aliphatic) | 730 | 700-780 |
Prediction of UV-Vis Spectra via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating UV-Vis absorption spectra by calculating electronic transition energies and oscillator strengths. mdpi.com The methodology involves performing a TD-DFT calculation on a previously optimized ground-state geometry. The choice of functional and basis set, along with the inclusion of a solvent model (like the Polarizable Continuum Model, PCM), is critical for achieving results that align with experimental data. mdpi.commdpi.com
For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λ_max) corresponding to electronic transitions, such as n → π* and π → π*. The results help elucidate the electronic structure and can be correlated with the molecule's color and photochemical properties. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor determining the absorption profile. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would involve exploring its potential energy surface (PES) to identify stable conformers (local minima). This is typically done by systematically rotating the rotatable bonds, such as the C-C bond between the carbonyl group and the phenyl ring, and the C-O bond of the methoxy group.
For each rotation, a constrained geometry optimization is performed to calculate the relative energy. Plotting these energies against the dihedral angles generates a PES map, which reveals the most stable conformations and the energy barriers to interconversion. scielo.br Factors influencing stability include steric hindrance between the chloroacetyl group and the ortho-methoxy group, as well as potential intramolecular interactions. The lowest energy conformer is then used for subsequent spectroscopic calculations to ensure the most accurate predictions. scielo.br
Structure-Reactivity Relationship Studies
Computational chemistry offers profound insights into the reactivity of a molecule through the analysis of its electronic structure. For this compound, this involves examining the distribution of electron density, molecular orbitals, and electrostatic potential.
Frontier Molecular Orbital (FMO) theory is a key component of these studies. The HOMO and LUMO are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, colored red) sites. For this compound, the oxygen of the carbonyl group would be a site of high electron density (nucleophilic), while the carbonyl carbon and the carbon bonded to the chlorine in the ethanone moiety would be electrophilic centers, indicating likely sites for chemical attack.
Crystallographic Analysis of 2 Chloro 1 5 Chloro 2 Methoxyphenyl Ethanone and Analogues
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the molecular structure of crystalline solids. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state.
Determination of Solid-State Molecular Conformation
The solid-state conformation of chloro-substituted phenyl ethanone (B97240) derivatives is influenced by the interplay of steric and electronic effects of the substituents on the phenyl ring and the ethanone side chain. In analogous structures, such as 2-chloro-1-(3-hydroxyphenyl)ethanone, the molecule is observed to be nearly planar. nih.gov The planarity is a common feature in such compounds, arising from the delocalization of π-electrons across the aromatic ring and the carbonyl group.
Unit Cell Parameters and Space Group Determination
The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c) and the angles between its axes (α, β, γ), along with the crystal system and space group, are determined from the diffraction pattern. For the closely related analogue, 2-Chloro-1-(4-methoxyphenyl)ethanone, the crystallographic data has been reported. nih.gov This information provides a valuable reference for understanding the probable packing arrangement of 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone.
| Parameter | Value |
|---|---|
| a | 7.6079 Å |
| b | 12.296 Å |
| c | 9.9240 Å |
| α | 90° |
| β | 111.097° |
| γ | 90° |
| Space Group | P 1 21/c 1 |
| Crystal System | Monoclinic |
Crystal Packing Architecture
The arrangement of molecules within the crystal lattice, known as the crystal packing, is governed by a variety of non-covalent interactions. These interactions, though individually weak, collectively determine the stability and physical properties of the crystal.
Analysis of Intermolecular Hydrogen Bonding Interactions
In the absence of strong hydrogen bond donors like hydroxyl or amine groups in this compound, conventional hydrogen bonds are not expected. However, weak C-H···O and C-H···Cl hydrogen bonds can play a significant role in the crystal packing. In the crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone, weak C-H···O hydrogen bonds are observed to contribute to the formation of inversion-symmetric dimers. nih.gov A similar motif could be present in the crystal structure of the title compound, with the carbonyl oxygen and the methoxy (B1213986) oxygen acting as potential acceptors.
Examination of Pi-Pi Stacking Interactions
Aromatic rings in adjacent molecules can interact through π-π stacking, which is a significant stabilizing force in the crystal packing of many aromatic compounds. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring of this compound can influence the nature and geometry of these interactions. The arrangement of molecules in the crystal lattice will determine if favorable π-π stacking interactions, either in a parallel-displaced or T-shaped geometry, are present.
Polymorphism and Crystallization Engineering
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms are known as polymorphs and can exhibit different physicochemical properties, including melting point, solubility, and stability. The control of polymorphism is a critical aspect of materials science and pharmaceutical development, and this is achieved through crystallization engineering. Crystallization engineering involves the design and control of crystallization processes to produce crystalline materials with desired properties. This can be achieved by manipulating various factors such as solvent, temperature, cooling rate, and the presence of additives.
Detailed research into analogues of this compound reveals the significant impact of molecular structure and crystallization conditions on the resulting crystal packing and polymorphic form.
A notable example is the polymorphism of 2-chloro-3′,4′-diacetoxy-acetophenone . This compound has been shown to crystallize in at least two different polymorphic forms, designated as Polymorph I and Polymorph II, depending on the purification and crystallization methods employed. mdpi.com When crystallized from methylene (B1212753) chloride, both polymorphs can be obtained. mdpi.com
Polymorph I is obtained as white prism crystals and has a melting point of 103–104 °C. mdpi.com It crystallizes in the monoclinic P21/c space group. mdpi.com
Polymorph II presents as white plate crystals with a higher melting point of 132–133 °C. mdpi.com This form crystallizes in the orthorhombic P212121 space group. mdpi.com
The existence of these two polymorphs highlights how different packing arrangements of the same molecule can lead to distinct physical properties. The study of these forms provides valuable information on the supramolecular interactions that govern crystal formation.
Another relevant analogue is α-adamantyl-p-chloroacetophenone , which also exhibits polymorphism. Two distinct crystal forms, designated as form 'a' and form 'b', have been identified. iucr.org
Form a crystallizes from aqueous ethanol and belongs to the C2/c space group. iucr.org
Form b is obtained from hexane and crystallizes in the P21/n space group. iucr.org
The conformations of the molecules in these two polymorphs are similar, with the main differences being a 20° variation in one torsion angle and a 40° difference in the orientation of the aromatic rings. iucr.org This demonstrates that even subtle conformational adjustments can lead to different crystal packing and, consequently, polymorphism.
The crystallographic data for these and other analogues are summarized in the interactive data tables below, which allow for a comparative analysis of their structural parameters.
Crystallographic Data for 2-Chloro-1-(substituted-phenyl)ethanone Analogues
| Compound | Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|---|
| 2-chloro-3′,4′-diacetoxy-acetophenone | I | Monoclinic | P21/c | - | - | - | - | 103-104 |
| 2-chloro-3′,4′-diacetoxy-acetophenone | II | Orthorhombic | P212121 | - | - | - | - | 132-133 |
| α-adamantyl-p-chloroacetophenone | a | Monoclinic | C2/c | 40.603 | 6.5671 | 11.814 | 102.053 | - |
| α-adamantyl-p-chloroacetophenone | b | Monoclinic | P21/n | 17.352 | 6.5950 | 13.038 | 90.956 | - |
| 2-Chloro-1-(4-methoxyphenyl)ethanone | - | Monoclinic | P 1 21/c 1 | 7.6079 | 12.296 | 9.9240 | 111.097 | - |
Data for unit cell parameters a, b, and c, and angle β are not available for all compounds in the cited literature.
Crystallization engineering techniques for this class of compounds primarily revolve around the choice of solvent and the method of crystallization. As demonstrated with α-adamantyl-p-chloroacetophenone, the use of different solvents (aqueous ethanol vs. hexane) can lead to the formation of different polymorphs. iucr.org This is a common strategy in polymorph screening, where a variety of solvents with different polarities and hydrogen bonding capabilities are used to explore the crystallization landscape of a compound. Other techniques that can be employed in crystallization engineering include controlling the rate of cooling or evaporation, seeding with crystals of a desired polymorph, and using additives or impurities to influence crystal growth. The goal is to understand the nucleation and growth kinetics of different polymorphs to selectively produce the desired crystalline form with optimal physical and chemical properties.
Applications in Advanced Organic Synthesis
Building Block for Complex Polycyclic and Heterocyclic Frameworks
The inherent reactivity of 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole moieties are a cornerstone of many biologically active compounds. While direct reaction of this compound with hydrazine (B178648) can be complex, a common and efficient strategy involves a two-step process. Initially, the acetophenone (B1666503) derivative is condensed with a reagent such as dimethylformamide dimethyl acetal (B89532) (DMADMF) to form a more reactive enaminone intermediate. This intermediate then readily undergoes cyclization with hydrazine or its derivatives to yield highly substituted pyrazoles. This method offers excellent control over the regioselectivity of the final product, a crucial aspect in the synthesis of pharmacologically relevant molecules. The presence of the 5-chloro-2-methoxyphenyl substituent on the pyrazole ring can significantly influence the biological activity of the resulting compound.
A plausible reaction scheme is outlined below:
Scheme 1: Plausible synthesis of pyrazole derivatives
In this representative scheme, this compound is first reacted with DMADMF to form an enaminone, which is then cyclized with hydrazine (R-NHNH2) to yield the corresponding pyrazole derivative.
Formation of Oxadiazoles and Related Heterocycles
The synthesis of 1,3,4-oxadiazoles from this compound is typically a multi-step process, as direct cyclization is not feasible. A common synthetic route involves the initial conversion of the α-chloro ketone to a carboxylic acid hydrazide. This transformation can be achieved through various established methods. Once the hydrazide is formed, it can undergo dehydrative cyclization, often promoted by reagents like phosphorus oxychloride or through oxidative methods, to furnish the desired 1,3,4-oxadiazole (B1194373) ring. This approach allows for the introduction of diverse substituents onto the oxadiazole core, further expanding the chemical space for drug discovery and materials science applications.
Furthermore, existing research has demonstrated the synthesis of more complex structures where a pyrazole ring, derived from the "5-chloro-2-methoxyphenyl" moiety, is further functionalized to incorporate an oxadiazole ring. This highlights the utility of the parent compound in constructing multi-heterocyclic systems.
Intermediate in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single pot. While direct participation of this compound in well-known named MCRs may not be extensively documented, its derivatives are valuable intermediates. For instance, the pyrazole derivatives synthesized from this starting material can be further utilized in MCRs to build even more complex molecular frameworks. The reactive functionalities on both the pyrazole and the phenyl rings can participate in various bond-forming reactions within an MCR cascade, leading to a rapid increase in molecular complexity and diversity.
Precursor for Advanced Chemical Scaffolds
The term "advanced chemical scaffolds" refers to core molecular structures that serve as a foundation for the development of new chemical entities with specific functions. The dual reactivity of this compound, stemming from its α-chloro ketone group and the substituted aromatic ring, makes it an excellent precursor for such scaffolds. The α-chloro ketone can be a gateway to various five- and six-membered heterocycles, including thiazoles (through reaction with thioamides or thioureas) and other related structures. The chloro and methoxy (B1213986) substituents on the phenyl ring can be modified through nucleophilic aromatic substitution or demethylation followed by further functionalization, providing additional points for molecular elaboration and the construction of intricate polycyclic systems.
Strategic Use in Chiral Synthesis Approaches
The ketone functionality in this compound presents a key opportunity for its application in chiral synthesis. Asymmetric reduction of the carbonyl group can lead to the formation of enantiomerically enriched or pure chiral alcohols. This transformation can be achieved using various methods, including chiral reducing agents or, more sustainably, through biocatalysis. Microorganisms and isolated enzymes have shown remarkable efficacy in the stereoselective reduction of α-halo ketones, often providing high enantiomeric excess and yields.
Future Research Directions and Emerging Areas
Development of More Efficient and Selective Synthetic Routes
The advancement of organic synthesis hinges on the development of methodologies that are not only efficient in terms of yield but also highly selective, minimizing waste and complex purification procedures. For a molecule like 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone, future research will likely focus on refining its synthesis to be more sustainable and economically viable.
Current synthetic approaches to similar α-chloro ketones often rely on classical methods such as the Friedel-Crafts acylation followed by α-halogenation. While effective, these methods can generate significant waste and may lack the desired selectivity, especially in complex molecules. Future synthetic strategies are anticipated to move towards catalytic and more atom-economical processes.
Key Research Thrusts:
Catalytic Direct C-H Functionalization: A significant area of development will be the direct chlorination of the α-carbon of 1-(5-chloro-2-methoxyphenyl)ethanone. This approach would eliminate the need for pre-functionalization and reduce the number of synthetic steps. Research into novel transition-metal catalysts or organocatalysts could provide pathways for highly regioselective chlorination under mild conditions.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Future work could explore photoredox-catalyzed methods for the chlorination of the parent ketone, offering a greener alternative to traditional halogenating agents.
Enantioselective Synthesis: For applications where chirality is crucial, the development of enantioselective methods for the synthesis of related chiral alcohols and their subsequent conversion to the α-chloro ketone will be a key research direction. Biocatalysis, using enzymes such as alcohol dehydrogenases, has shown promise in the asymmetric reduction of 2-haloacetophenones to produce enantiopure 2-halo-1-arylethanols, which are valuable precursors. nih.gov
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic C-H Functionalization | Increased atom economy, fewer steps | Development of selective catalysts |
| Photoredox Catalysis | Use of renewable energy, mild conditions | Design of suitable photocatalysts and reaction conditions |
| Enantioselective Synthesis | Access to chiral building blocks | Biocatalytic and asymmetric catalytic methods |
Mechanistic Investigations of Novel Chemical Transformations
A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the prediction of product outcomes. For this compound, its reactive α-chloro ketone moiety makes it a candidate for a variety of chemical transformations.
The reactivity of α-haloketones is well-established in classical reactions such as the Favorskii rearrangement, which converts α-halo ketones to esters. libretexts.org However, future research will delve into novel, less-explored transformations and their underlying mechanisms.
Areas for Mechanistic Exploration:
Cross-Coupling Reactions: The development of novel cross-coupling reactions involving the α-carbon of this compound could lead to the synthesis of a diverse range of derivatives. Mechanistic studies, including kinetic analysis and computational modeling, will be crucial to understanding the catalytic cycles and optimizing reaction conditions. For instance, zinc-halide-catalyzed cross-coupling of α-chloroketones with organotin enolates has been shown to produce γ-diketones, with the catalyst playing a key role in both the precondensation and rearrangement steps. nih.gov
Radical-Mediated Reactions: The exploration of radical-based transformations of this compound could open up new avenues for C-C and C-heteroatom bond formation. Mechanistic investigations will focus on understanding the generation and fate of radical intermediates, enabling the design of controlled and selective radical reactions.
Multicomponent Reactions: Designing novel multicomponent reactions that incorporate this compound as a key building block is a promising area. Mechanistic studies will be essential to elucidate the complex reaction pathways and to control the stereoselectivity of these transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow and automated platforms. These technologies offer enhanced safety, reproducibility, and scalability, making them highly attractive for both academic research and industrial production. researchgate.net
The integration of the synthesis and derivatization of this compound into flow chemistry and automated systems is a logical next step in its development.
Future Technological Integration:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer significant advantages over batch production. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. uc.pt This approach is particularly beneficial for handling potentially hazardous reagents and intermediates. researchgate.net
Automated Synthesis Platforms: Automated platforms, which integrate robotic handling with reaction optimization and analysis, can accelerate the discovery of new derivatives and reaction conditions. An automated system could be programmed to perform a series of reactions with this compound and various nucleophiles, rapidly generating a library of new compounds for screening. researchgate.net These platforms can operate 24/7, significantly increasing experimental throughput. biovanix.com
In-line Analysis and Purification: The integration of in-line analytical techniques (e.g., HPLC, NMR) into flow systems will enable real-time reaction monitoring and optimization. Furthermore, the development of in-line purification methods will streamline the entire synthetic process, from reactants to purified product, in a single, continuous operation.
| Technology | Benefits for this compound |
| Flow Chemistry | Enhanced safety, improved yield and purity, scalability |
| Automated Synthesis | High-throughput screening of derivatives, rapid reaction optimization |
| In-line Analysis | Real-time monitoring, streamlined purification |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and outcomes. nara-wu.ac.jpsynthical.com For this compound, advanced computational modeling can guide experimental work and accelerate the discovery process.
Computational Approaches to Explore:
Reaction Outcome Prediction: Machine learning algorithms, trained on large datasets of chemical reactions, can be used to predict the most likely outcome of a reaction involving this compound. nih.govmit.edu These models can help chemists to prioritize experiments and avoid unproductive reaction pathways.
Mechanism and Transition State Analysis: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the mechanisms of novel reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a deep understanding of the reaction pathway and identify the factors that control selectivity.
Virtual Screening for New Applications: Computational docking and molecular dynamics simulations can be used to screen virtual libraries of derivatives of this compound against biological targets or for specific material properties. This in silico approach can identify promising candidates for further experimental investigation.
Exploration of New Chemical Derivatizations for Material Science Applications
The unique combination of a reactive α-chloro ketone and a substituted aromatic ring in this compound makes it an attractive scaffold for the development of new functional materials.
Potential Material Science Applications:
Polymer Chemistry: The ketone or the chloro-substituent can be used as a handle for polymerization or for grafting onto existing polymer backbones. This could lead to the development of new polymers with tailored properties, such as altered refractive index, thermal stability, or conductivity. Acetophenone (B1666503) derivatives are known to be valuable precursors in the resin industry. mdpi.com
Functional Dyes and Pigments: Derivatization of the aromatic ring or reaction at the ketone moiety could lead to the synthesis of novel chromophores. The electronic properties of the molecule can be tuned by introducing different functional groups, potentially leading to new dyes with applications in sensing, imaging, or organic electronics.
Biomaterials: The reactivity of the α-chloro ketone towards nucleophiles, such as amino and thiol groups in proteins, suggests potential applications in bioconjugation and the development of new biomaterials. For example, it could be used to crosslink biopolymers or to attach bioactive molecules to surfaces.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, acylation of substituted anilines with chloroacetyl chloride in a biphasic system (dichloromethane/aqueous NaOH) at 0°C for 3 hours yields precursors. Alkylation reactions with amines in dry acetone at 60°C, using K₂CO₃ as a base and KI as a catalyst, improve yields (44–78%). Reaction progress is monitored via HPLC, and purity is confirmed by elemental analysis and NMR .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Essential techniques include:
- HPLC : For monitoring reaction progress and assessing purity (e.g., retention time analysis).
- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments.
- LC/MS : To determine molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validates stoichiometric ratios of C, H, and N .
Q. How does the compound serve as a building block in synthesizing heterocyclic compounds?
- Methodological Answer : The α-chloroketone group undergoes nucleophilic substitution with amines or thiols to form aziridines, thiazoles, or pyrazoles. For example, reactions with piperidine derivatives yield acetamide intermediates for anticonvulsant studies. The methoxy and chloro substituents on the aromatic ring direct electrophilic substitution, enabling regioselective functionalization .
Advanced Research Questions
Q. What strategies address contradictory data in crystallographic studies of derivatives of this compound?
- Methodological Answer : Discrepancies in crystal structure refinement (e.g., twinning or disorder) require:
- SHELX Software : Use SHELXL for small-molecule refinement and SHELXD for phase resolution.
- ORTEP-3 : Graphical tools to visualize thermal ellipsoids and validate bond angles/distances.
- High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. How do substituent effects (e.g., chloro, methoxy) influence the reactivity of this compound in Darzens-like condensations?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Methoxy groups act as ortho/para directors, influencing regioselectivity in epoxide formation. For example, reactions with nitrobenzaldehyde under Darzens conditions yield trans-oxiranes exclusively due to steric and electronic stabilization .
Q. What computational methods predict the compound’s bioactivity, and how do they align with experimental assays?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like GABA receptors or cytochrome P450 enzymes.
- QSAR Models : Correlate substituent parameters (Hammett σ, LogP) with anticonvulsant activity.
- In Vitro Validation : Compare predicted IC₅₀ values with MTT assay results in neuronal cell lines. Discrepancies may arise from membrane permeability or metabolite interference .
Q. How can structural modifications enhance the compound’s stability under acidic or oxidative conditions?
- Methodological Answer :
- Protecting Groups : Replace the methoxy group with tert-butyldimethylsilyl (TBS) ethers to prevent demethylation.
- Steric Shielding : Introduce bulky substituents (e.g., 3,4-difluorophenyl) near the ketone to reduce nucleophilic attack.
- Redox Stability : Replace chlorine with trifluoromethyl groups to mitigate oxidative degradation, as seen in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
